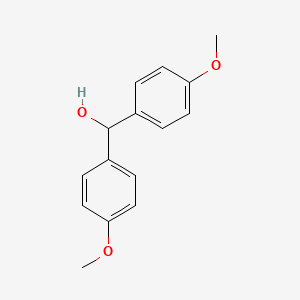

4,4'-Dimethoxybenzhydrol

Description

Significance and Role in Contemporary Organic Chemistry

4,4'-Dimethoxybenzhydrol serves as a pivotal intermediate and reagent in modern organic synthesis. guidechem.com Its utility stems from the reactivity of its secondary alcohol group and the electronic effects imparted by the two electron-donating methoxy (B1213986) groups on the phenyl rings.

A primary role of this compound is as a precursor in the synthesis of other more complex molecules. guidechem.com For instance, it can be oxidized to form 4,4'-dimethoxybenzophenone (B177193), a compound utilized in photochemical studies and as an intermediate in pharmaceutical development. chemicalbook.comsolubilityofthings.com The kinetics and mechanisms of such oxidation reactions have themselves been a subject of academic study, with this compound serving as a model substrate to understand the transformation of substituted benzhydrols. fishersci.com

Furthermore, this compound has found a specific application in the field of peptide chemistry. It is employed as a reagent for the N-protection of amide side chains, particularly for glutamine and asparagine residues, during solid-phase peptide synthesis. fishersci.com The protecting group can be readily introduced and subsequently cleaved under specific conditions, highlighting the compound's utility in the controlled synthesis of complex biomolecules. The antioxidant properties of this compound have also been noted, leading to studies on its potential therapeutic effects. guidechem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.29 g/mol sigmaaldrich.com |

| CAS Registry Number | 728-87-0 sigmaaldrich.comnist.govnist.gov |

| Appearance | White to off-white crystalline powder guidechem.com |

| Melting Point | 69–71 °C chemicalbook.com |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL); sparingly soluble in water (0.44 g/L at 25°C). fishersci.com |

| IUPAC Name | bis(4-methoxyphenyl)methanol nih.gov |

Historical Context of Benzhydrol Derivatives in Chemical Synthesis

The study of benzhydrol and its derivatives is deeply rooted in the history of organic chemistry. Benzhydrol itself, or diphenylmethanol (B121723), serves as the parent structure for this class of compounds. Historically, the synthesis of benzhydrols was often achieved through the Grignard reaction, a classic carbon-carbon bond-forming reaction, by treating an aromatic aldehyde with an aryl magnesium halide. ajrconline.org For example, benzhydrol can be synthesized from benzaldehyde (B42025) and phenyl magnesium chloride. ajrconline.org

Over the decades, the benzhydrol scaffold has been recognized as a "privileged structure" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds. The diarylmethyl moiety is a key pharmacophore in drugs with diverse therapeutic applications, including antihistaminic, anticancer, and antimicrobial agents. ajrconline.orgacs.org This historical importance has driven the development of numerous synthetic methodologies for accessing both symmetrical and unsymmetrical benzhydrol derivatives. acs.org

The photoreduction of benzophenone (B1666685) to benzhydrol, a reaction extensively studied since the mid-20th century, has also contributed to the fundamental understanding of photochemical processes in organic chemistry. acs.org These foundational studies on simpler benzhydrol systems paved the way for investigating more complex derivatives like this compound and understanding how substituents influence their chemical behavior.

Scope and Research Imperatives for this compound

Current and future research on this compound is focused on leveraging its specific chemical properties for new applications. One significant area of research is in photochemistry. Its oxidation product, 4,4'-dimethoxybenzophenone, is used as a photosensitizer, particularly in photodecarboxylation reactions. beilstein-journals.orgresearchgate.net The efficiency of these light-induced reactions is an active area of investigation, with a push towards greener and more efficient synthetic methods, such as those employing microflow reactors. beilstein-journals.orgresearchgate.net

The development of novel therapeutic agents based on the benzhydrol scaffold continues to be a major research imperative. su.ac.th For instance, benzhydrol-oxaborole hybrid compounds have been designed and synthesized as potent inhibitors of bacterial enzymes, such as leucyl-tRNA synthetase in Streptococcus pneumoniae, highlighting the ongoing search for new antimicrobial agents. nih.gov While these studies may not use this compound directly, they underscore the continuing relevance of the benzhydrol core structure in drug discovery, suggesting potential avenues for the modification and application of its derivatives. nih.gov

Further research is also warranted in exploring the full potential of this compound as a building block in materials science and in the synthesis of novel organic compounds with tailored electronic and photophysical properties. guidechem.com The presence of the methoxy groups offers sites for further functionalization, opening up possibilities for creating more complex and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODAOVNETBTTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223123 | |

| Record name | p,p'-Dimethoxybenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-87-0 | |

| Record name | 4-Methoxy-α-(4-methoxyphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Dimethoxybenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxybenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-Dimethoxybenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-dimethoxybenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P,P'-DIMETHOXYBENZHYDRYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M3YY8HRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 4,4 Dimethoxybenzhydrol and Its Derivatives

Oxidation Reactions and Mechanisms

The oxidation of 4,4'-dimethoxybenzhydrol to its corresponding ketone, 4,4'-dimethoxybenzophenone (B177193), is a fundamental transformation in organic synthesis. Various oxidizing agents can accomplish this conversion, and the study of its kinetics and mechanisms provides valuable insights into the reactivity of benzhydrol derivatives.

Transformation to 4,4'-Dimethoxybenzophenone

The oxidation of this compound results in the formation of 4,4'-dimethoxybenzophenone. This reaction has been studied using various oxidants, including N-bromosuccinimide in the presence of Hg(OAc)₂. sigmaaldrich.com The general transformation involves the conversion of the secondary alcohol functional group of the benzhydrol to a ketone.

One well-studied method for the oxidation of substituted benzhydrols, including the p-methoxy derivative, is the use of potassium permanganate (B83412) under phase transfer catalysis conditions. monash.edu In these reactions, the benzhydrol is oxidized to the corresponding benzophenone (B1666685). monash.edu The stoichiometry of the oxidation of benzhydrol by permanganate has been found to be in a molar ratio of 3:2 for benzhydrol to permanganate. monash.edu

Kinetics and Mechanistic Elucidation of Oxidative Pathways

Kinetic studies on the oxidation of para-substituted benzhydrols, such as this compound, by permanganate in organic solvents have revealed a first-order dependence on the concentrations of both the substrate and the oxidant. monash.edu The reaction rate is influenced by the dielectric constant of the solvent, with faster reactions occurring in solvents with lower dielectric constants. monash.edu

A proposed mechanism for the permanganate oxidation of benzhydrols suggests the formation of a permanganate ester. This is followed by a rate-limiting slow decomposition of the ester through a five-membered cyclic transition state. monash.edu The fact that both electron-donating and electron-withdrawing substituents at the para position of the benzhydrol increase the rate of oxidation is a notable finding. monash.edu Electron-donating groups, such as the methoxy (B1213986) group in this compound, are thought to facilitate the cleavage of the α-C–H bond, while electron-withdrawing groups may aid in the formation of the carbon-oxygen double bond. monash.edu

The following table presents kinetic data for the oxidation of various p-substituted benzhydrols by permanganate, illustrating the effect of substituents on the reaction rate.

| Substituent | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 298 K |

| H | 3.360 |

| p-Cl | 4.798 |

| p-CH₃ | 4.302 |

| p-OCH₃ | Not specified in the source |

Data sourced from a study on the oxidation of benzhydrols by permanganate under phase transfer catalysis. monash.edu

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡), have been calculated for these oxidation reactions, providing further support for the proposed mechanism. monash.edu

Etherification and Related Coupling Reactions

The hydroxyl group of this compound can undergo etherification to form benzhydryl ethers. These reactions are of interest in synthetic organic chemistry for the introduction of the bulky and electronically significant 4,4'-dimethoxybenzhydryl group.

Formation of Benzhydryl Ethers via Microwave Irradiation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. monash.edu While specific studies on the microwave-assisted etherification of this compound are not extensively documented, the general principles of microwave-assisted synthesis can be applied to this transformation. Microwave heating can accelerate classical reactions like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, its conversion to an ether would likely proceed via an SN1-type mechanism due to the stability of the resulting benzhydryl carbocation. Microwave irradiation can facilitate the formation of this carbocation and its subsequent reaction with an alcohol.

Electronic Effects Governing Etherification Reactivity

The reactivity of this compound in etherification reactions is significantly influenced by electronic effects. The two methoxy groups at the para positions of the phenyl rings are strong electron-donating groups due to the resonance effect (+M effect). This electron-donating nature has a profound impact on the stability of the carbocation intermediate formed during SN1-type etherification reactions.

The methoxy groups delocalize the positive charge of the carbocation through resonance, thereby stabilizing it. This stabilization lowers the activation energy for the formation of the carbocation, making this compound more reactive towards etherification compared to unsubstituted benzhydrol or benzhydrols with electron-withdrawing groups. The enhanced stability of the 4,4'-dimethoxybenzhydryl cation facilitates its formation and subsequent capture by a nucleophile (an alcohol) to form the corresponding ether.

Photochemical Reactions and Photoinduced Processes

The photochemical behavior of this compound and its derivatives is of interest due to the presence of the chromophoric phenyl rings. These compounds can participate in various photoinduced processes.

Studies on the catalytic photooxidation of a related compound, 4-methoxybenzyl alcohol, provide insights into the potential photochemical reactivity of this compound. In the presence of a suitable photosensitizer and air, 4-methoxybenzyl alcohol can be oxidized to the corresponding benzaldehyde (B42025) upon irradiation. nih.gov The mechanism of this oxidation is based on a photoinduced electron transfer from the benzyl (B1604629) alcohol to the excited chromophore. nih.gov This suggests that this compound could undergo similar photooxidation processes to yield 4,4'-dimethoxybenzophenone. The efficiency of such reactions can be significantly enhanced by using a system where the chromophore and a substrate binding site are covalently linked, leading to a more efficient intramolecular process. nih.gov

Photosensitized Reactions Mediated by 4,4'-Dimethoxybenzophenone

4,4'-Dimethoxybenzophenone (DMBP) is an effective photocatalyst that readily absorbs in the UVA region, making it a suitable alternative to traditional methods that require UVB light. nih.gov Its photosensitizing properties are harnessed in various organic transformations, including decarboxylation and addition reactions. These reactions often exhibit improved efficiency and selectivity, particularly when conducted in microflow reactors, which offer advantages such as superior light penetration and prevention of secondary photoreactions. nih.govresearchgate.net

DMBP mediates a series of intra- and intermolecular photodecarboxylation reactions with phthalimides, which serve as powerful alkylation procedures. nih.govresearchgate.net The mechanism can involve either energy transfer or electron transfer processes. nih.gov Due to the similar triplet energies of DMBP (290 kJ/mol) and N-alkylated phthalimides (approx. 297 kJ/mol), energy transfer is considered not highly efficient but has been confirmed. nih.gov An alternative pathway involves electron transfer, which becomes particularly feasible with substrates that are more easily oxidized, such as those containing thioethers. nih.gov

These reactions have been studied in both conventional batch reactors and microflow systems, with the latter consistently demonstrating superior results in terms of conversion rates, yields, and chemoselectivity. researchgate.netnih.gov For example, the photodecarboxylation of N-phthaloylglycine to N-methylphthalimide reached 100% conversion in both setups after one hour, but microreactors showed advantages in more complex reactions. researchgate.net

In the photodecarboxylative cyclization of potassium phthaloyl-γ-aminobutyrate, the microreactor setup yielded the cyclized product in a higher isolated yield (47%) compared to the batch reactor (29%), despite a slightly lower selectivity. nih.govresearchgate.net Similarly, in the photodecarboxylative addition of potassium methylsulfanylacetate to N-methylphthalimide, the microreactor achieved a 90% conversion with high selectivity, avoiding the byproducts and sensitizer (B1316253) decomposition observed in the batch process. beilstein-journals.org

| Reactant(s) | Product(s) | Reactor Type | Irradiation Time (h) | Conversion (%) | Isolated Yield (%) | Product Ratio/Selectivity |

|---|---|---|---|---|---|---|

| N-phthaloylglycine | N-methylphthalimide | Batch | 1 | 100 | - | - |

| N-phthaloylglycine | N-methylphthalimide | Microreactor | 1 | 100 | - | - |

| Potassium phthaloyl-γ-aminobutyrate | Cyclized Product vs. Simple Decarboxylation Product | Batch | 3 | - | 29 | 87:13 |

| Potassium phthaloyl-γ-aminobutyrate | Cyclized Product vs. Simple Decarboxylation Product | Microreactor | 1 | - | 47 | 81:19 |

| N-methylphthalimide + Potassium phenylacetate | (E)-phenylmethyleneisoindolinone | Batch | 1 | 100 | 56 | High E-selectivity |

| N-methylphthalimide + Potassium phenylacetate | (E)-phenylmethyleneisoindolinone | Microreactor | 1 | 90 | - | High E-selectivity |

| N-methylphthalimide + Potassium methylsulfanylacetate | Thioether Adduct vs. Photoreduction Product | Batch | 1 | 100 | 41 (Adduct), 9 (Reduction) | 9:1 |

| N-methylphthalimide + Potassium methylsulfanylacetate | Thioether Adduct | Microreactor | 1 | 90 | - | Highly selective, no reduction product observed |

The DMBP-sensitized addition of isopropanol (B130326) to furanones has been investigated as a model reaction to compare the efficiency of different photoreactor setups. doaj.org This reaction was studied in a novel LED-driven microchip reactor, where complete conversions were achieved in very short irradiation times of 2.5 to 5 minutes using 365 nm high-power LEDs. The performance of the microchip reactor was found to be superior when compared to analogous experiments conducted in a conventional batch reactor. doaj.org

Photoreactivity with Aminobenzimidazoles and Triplet Quenching Mechanisms

The photoreactivity of 4,4'-dimethoxybenzophenone with 2-aminobenzimidazole (B67599) has been noted in the chemical literature. nih.gov However, detailed mechanistic studies, specific reaction outcomes, and quantitative data regarding triplet quenching mechanisms in this specific system are not extensively detailed in the available research. Generally, the interaction of a triplet-excited ketone like DMBP with a quenching molecule can involve energy transfer or electron transfer, but the specific pathway with aminobenzimidazoles requires further elucidation.

Photocatalytic Generation of Glycosyl Fluorides Utilizing 4,4'-Dimethoxybenzophenone

A mild and efficient method for the synthesis of glycosyl fluorides from the corresponding hemiacetals has been developed using 4,4'-dimethoxybenzophenone as an inexpensive and readily available organic photocatalyst. This photochemical method employs sulfur(VI) hexafluoride (SF₆) as a safe and affordable fluorinating agent. beilstein-journals.org The reaction is typically carried out under UV-A LED irradiation (λₘₐₓ = 365 nm).

This protocol has been successfully applied to a range of 16 different carbohydrate substrates, including those with acid and base-labile functional groups, affording the desired glycosyl fluorides in yields from 43% to 97%. The high catalytic activity of DMBP was demonstrated after screening several benzophenone derivatives, where it provided the highest yield. The optimized conditions involved using 30 mol % of DMBP as the photocatalyst. Furthermore, the methodology has been scaled up and applied in a continuous flow process, achieving fluorination on a 7.7-gram scale with a 93% yield.

| Substrate (Hemiacetal) | Isolated Yield (%) | α:β Ratio |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-D-mannose | 72 | 13:1 |

| 2,3,4,6-Tetra-O-acetyl-D-glucose | 85 | 1:1.2 |

| 2,3,4,6-Tetra-O-benzoyl-D-glucose | 78 | - |

| 2,3,4,6-Tetra-O-benzyl-D-galactose | 93 | >20:1 |

| 2,3,4-Tri-O-benzyl-L-rhamnose | 75 | >20:1 |

| Various other protected carbohydrates | 43-97 | - |

Electrochemical Transformations

The electrochemical properties of 4,4'-dimethoxybenzophenone have been investigated, particularly its behavior upon reduction.

The electrochemical reduction of 4,4'-dimethoxybenzophenone has been studied using cyclic voltammetry in dimethylformamide. The process involves a first reversible one-electron reduction to form a stable radical anion ([benzophenone•]⁻). This is followed by a second irreversible one-electron reduction step, which is reported to correspond to the formation of an unstable benzhydrol dianion.

Analysis of the cyclic voltammograms at various scan rates confirms that the reduction process is diffusion-controlled, as indicated by the linear relationship between the peak current and the square root of the scan rate, consistent with the Randles–Ševčík equation.

| Parameter | Value |

|---|---|

| First Reduction Peak Potential (Epc) at 0.100 V s⁻¹ | -2.26 V vs Fc/Fc⁺ |

| Re-oxidation Peak Potential (Epa) at 0.100 V s⁻¹ | -2.19 V vs Fc/Fc⁺ |

| Peak Separation (ΔEp) at 0.100 V s⁻¹ | 0.07 V |

| Half-wave Potential (E1/2) | -2.23 V vs Fc/Fc⁺ |

Electrochemical Studies of 4,4'-Dimethoxybenzophenone Oxime and Related Derivatives

The electrochemical behavior of benzophenone and its derivatives has been a subject of significant study, providing insights into their reduction and oxidation pathways. While specific studies on 4,4'-dimethoxybenzophenone oxime are not extensively detailed in readily available literature, the electrochemical characteristics can be inferred from comprehensive studies on closely related substituted benzophenones.

In non-aqueous solvents, the reduction of benzophenones typically proceeds through two successive one-electron steps. mdpi.com The first step involves the formation of a radical anion, which is then further reduced in a second step to a dianion. The stability and subsequent reactivity of these intermediates are highly dependent on the solvent, the supporting electrolyte, and the nature of the substituents on the aromatic rings. mdpi.com

Cyclic voltammetry studies on various para-substituted benzophenones reveal the influence of these substituents on the peak reduction potentials. Electron-donating groups, such as the methoxy group in the 4,4'-dimethoxybenzophenone, are expected to make the reduction more difficult (i.e., occur at a more negative potential) due to the increased electron density at the carbonyl group. Conversely, electron-withdrawing groups facilitate reduction. researchgate.net

The electrochemical reduction of p-hydroxy, p-amino, p-methyl, and p-phenyl benzophenones in a borax (B76245) buffer (pH 9.2) at a hanging mercury drop electrode has shown an irreversible two-electron reduction process. The peak potentials from these studies correlate with Hammett substituent constants, confirming the electronic influence of the substituents on the reduction of the carbonyl group.

The oxidation of benzophenone derivatives has also been investigated. On a glassy carbon electrode in acetonitrile (B52724), benzophenone can be oxidized at potentials above 2.5 V. This process is thought to involve the formation of an aryl radical on the benzene (B151609) ring, which can then dimerize or polymerize, leading to the deactivation or "fouling" of the electrode surface. academie-sciences.fr

Below is a table summarizing cyclic voltammetry data for the first reduction step of various substituted benzophenones in dimethylformamide, illustrating the effect of different substituents on the reduction potential.

Table 1: Cyclic Voltammetry Reduction Data for Substituted Benzophenones

| Compound | Substituent | Peak Potential (Epc vs. Fc+/Fc) [V] |

|---|---|---|

| Benzophenone | H | -2.26 |

| 4-Methylbenzophenone | 4-CH3 | -2.31 |

| 4,4'-Dimethylbenzophenone | 4,4'-(CH3)2 | -2.35 |

| 4-Chlorobenzophenone | 4-Cl | -2.13 |

| 4,4'-Dichlorobenzophenone | 4,4'-(Cl)2 | -2.03 |

| 4-Bromobenzophenone | 4-Br | -2.12 |

| 4,4'-Dibromobenzophenone | 4,4'-(Br)2 | -2.01 |

| 4-Hydroxybenzophenone | 4-OH | -2.30 |

| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH3)2 | -2.33 |

Data compiled from studies on substituted benzophenones.

Cathodic Reactions for C-C and C-Heteroatom Bond Formation

Cathodic reactions provide a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds by generating reactive intermediates, such as radical anions or carbanions, under reducing conditions. For derivatives of this compound, the corresponding ketone, 4,4'-dimethoxybenzophenone, is the key precursor for such transformations.

The electrochemical reduction of aromatic ketones like 4,4'-dimethoxybenzophenone can lead to C-C bond formation through a process known as hydrodimerization or pinacol (B44631) coupling. In this reaction, the initially formed radical anion dimerizes to form a pinacolate dianion. Subsequent protonation yields the corresponding pinacol, a 1,2-diol. This reaction creates a new C-C bond between two ketone molecules.

A general scheme for this process is as follows:

First Reduction: Ar2C=O + e- → [Ar2C=O]•- (Radical anion formation)

Dimerization: 2 [Ar2C=O]•- → -O-C(Ar)2-C(Ar)2-O- (Pinacolate formation)

Protonation: -O-C(Ar)2-C(Ar)2-O- + 2H+ → HO-C(Ar)2-C(Ar)2-OH (Pinacol product)

This type of reaction is a classic example of C-C bond formation via cathodic reduction.

Furthermore, electrochemical methods can be employed for the formation of C-heteroatom bonds. For instance, electrochemically generated aryl radicals can participate in cyclization reactions to form C-S bonds, leading to the synthesis of sulfur-containing heterocycles. In one reported method, aryl radicals are produced via the cathodic reduction of benzenediazonium (B1195382) salts. These radicals then add to an alkyne, and a subsequent intramolecular cyclization involving a thioether group leads to the formation of an aryl-substituted benzothiophene. xmu.edu.cn While this example does not start with a benzhydrol derivative, it illustrates the principle of using cathodic reactions to forge C-heteroatom bonds through radical intermediates, a pathway that could be adapted for suitably functionalized derivatives of this compound.

Radical Reactions

Interactions with Group IVB Organometallic Radicals

The interaction of organometallic radicals from Group IVB (Silicon, Germanium, Tin) with ketones and related compounds has been investigated, often using electron spin resonance (ESR) spectroscopy to detect and characterize the radical intermediates formed. These reactions are of interest for understanding reaction mechanisms and for applications in radical-mediated synthesis.

A specific comparative ESR study investigated the reactions of Group IVB organometallic radicals with 4,4'-dimethoxybenzophenone and related thiones. While the detailed findings from this specific study, published in the Journal of Organometallic Chemistry, are not broadly accessible, the general principles of these interactions are well-established.

Group IVB radicals (R3Si•, R3Ge•, R3Sn•) are nucleophilic and readily add to the carbonyl oxygen of ketones. In the case of 4,4'-dimethoxybenzophenone, this addition would produce a carbon-centered radical stabilized by the two methoxy-substituted phenyl rings and the adjacent organometallic group.

The general reaction is as follows: (CH3OC6H4)2C=O + R3M• → (CH3OC6H4)2C•-O-MR3 (where M = Si, Ge, Sn)

The resulting radical adduct can be observed by ESR spectroscopy, and the analysis of the hyperfine coupling constants provides information about the structure and electron distribution of the radical. The stability and subsequent reactivity of this adduct depend on the nature of the metal (M) and the organic substituents (R). Silyl radicals can be generated through various means, including a modern approach involving the electroreduction of chlorosilanes, which allows for their formation under mild, transition-metal-free conditions.

Direct Photocatalyzed Hydrogen Atom Transfer (HAT) Chemistry

Direct photocatalyzed hydrogen atom transfer (HAT) has emerged as a powerful and green method for the functionalization of C-H bonds. This approach is particularly effective for the oxidation of alcohols like this compound to their corresponding ketones.

A prominent photocatalyst for this transformation is the decatungstate anion ([W10O32]4-), often used as its tetrabutylammonium (B224687) salt (TBADT). d-nb.info Upon irradiation with UV light (e.g., 365 nm), the decatungstate anion is excited to a highly oxidizing state. This excited state is a powerful hydrogen atom abstractor, capable of cleaving the C-H bond at the carbinol carbon of this compound. mdpi.com

The mechanism proceeds as follows:

Photoexcitation: [W10O32]4- + hν → *[W10O32]4-

Hydrogen Atom Transfer (HAT): *[W10O32]4- + (CH3OC6H4)2CHOH → [HW10O32]4- + (CH3OC6H4)2C•OH

Radical to Ketone Conversion: The resulting ketyl radical is rapidly oxidized to 4,4'-dimethoxybenzophenone. This step often involves molecular oxygen, which acts as a clean and sustainable terminal oxidant, regenerating the catalyst in the process. d-nb.infomdpi.com

This photocatalytic method allows for the efficient oxidation of benzylic alcohols under mild, room-temperature conditions. chemicalbook.com The use of flow reactors can significantly accelerate these reactions, improving safety and scalability. d-nb.info The utility of this method has been demonstrated on a wide range of substrates, including complex natural products, highlighting its selectivity and functional group tolerance. d-nb.info

Table 2: Examples of Decatungstate-Photocatalyzed C(sp3)–H Oxidation

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethylbenzene | Acetophenone | 85 |

| Tetralin | α-Tetralone | 82 |

| Cyclohexane | Cyclohexanone & Cyclohexanol | 70 |

| Adamantane | 1-Adamantanol & 2-Adamantanone | 75 |

Data represents typical yields for the oxidation of various C-H bonds using decatungstate photocatalysis and O2 as the oxidant, illustrating the general applicability of the method. d-nb.infomdpi.com

Catalysis and Mechanistic Investigations Involving 4,4 Dimethoxybenzhydrol and Its Derivatives

Photocatalysis with Organic Sensitizers

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. Organic sensitizers, in particular, have garnered attention due to their tunable photophysical properties and metal-free nature.

Riboflavin tetraacetate (RFTA), a derivative of Vitamin B2, has been identified as an efficient organophotocatalyst for the aerobic oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes and ketones. nih.govresearchgate.net The catalytic cycle is initiated by the photoexcitation of RFTA with visible light, which generates a highly oxidizing excited state. This excited state can then abstract an electron or a hydrogen atom from the benzyl alcohol, leading to the formation of a ketyl radical. In the presence of oxygen, this radical is converted to the corresponding carbonyl compound, and the reduced photocatalyst is regenerated, completing the catalytic cycle. The reaction is often carried out in the presence of a co-catalyst or additives that can enhance the efficiency of the process. For instance, the combination of RFTA with scandium triflate has been shown to be an effective system for the aerobic oxidation of electron-deficient benzyl alcohols. uni-regensburg.de

The proposed mechanism for the RFTA-catalyzed aerobic oxidation of a benzyl alcohol involves the formation of a dihydroquinone form of the catalyst ((RFT)–H2), which is then re-oxidized by molecular oxygen to regenerate the ground-state RFTA, producing hydrogen peroxide as a byproduct. nih.govresearchgate.net

Table 1: Photocatalytic Oxidation of Benzyl Alcohols with Riboflavin Tetraacetate (RFTA)

| Substrate | Product | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | RFTA | O2 (1 atm), blue light | 40 | nih.gov |

| Ethylbenzene | Acetophenone | RFTA/Sc(OTf)3 | O2, HCl | - | uni-regensburg.de |

Benzophenones, including 4,4'-dimethoxybenzophenone (B177193), are well-known photosensitizers in photochemical reactions. beilstein-journals.org Upon absorption of light, they can be promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. This triplet state is a powerful oxidant and can participate in energy transfer or electron transfer processes. In the context of benzhydrol oxidation, the excited triplet state of 4,4'-dimethoxybenzophenone can abstract a hydrogen atom from the hydroxyl group of 4,4'-dimethoxybenzhydrol, initiating the oxidation process. The resulting ketyl radicals can then undergo further reactions to yield the corresponding benzophenone (B1666685). The efficiency of this process is influenced by the electronic nature of the substituents on the benzhydrol.

Dual Catalytic Systems

The combination of two distinct catalytic cycles in a single reaction vessel, known as dual catalysis, has opened up new avenues for chemical bond formation.

A prominent example of dual catalysis is the integration of photoredox catalysis with transition metal catalysis, particularly with nickel. nih.govrsc.orgnih.gov This synergistic approach allows for the generation of radical intermediates via photoredox catalysis, which can then be intercepted by a nickel catalyst to form new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.orgnih.govrsc.org This strategy has been successfully applied to a variety of transformations, including cross-coupling reactions. nih.govrsc.orgnih.govrsc.org While specific examples involving this compound are not extensively documented in this context, the general principle can be extended to this substrate. For instance, a photoredox catalyst could be used to generate a radical from a derivative of this compound, which could then engage in a nickel-catalyzed cross-coupling reaction with a suitable partner. The mild reaction conditions and high functional group tolerance are significant advantages of these dual catalytic systems. nih.govnih.gov

Role of Electron-Donating Groups in Reaction Mechanisms

The methoxy (B1213986) groups (-OCH3) in this compound are strong electron-donating groups (EDGs). studypug.comwikipedia.org They exert their influence through a combination of a positive mesomeric effect (+M) and a negative inductive effect (-I), with the former being dominant. studypug.com This electron-donating nature has a profound impact on the reactivity of the molecule.

The increased electron density on the aromatic rings makes them more susceptible to electrophilic attack. wikipedia.org Furthermore, the electron-donating groups stabilize any positive charge that develops in the transition state or as part of a reaction intermediate. studypug.com This stabilization facilitates reactions that involve the formation of carbocationic species. In the context of oxidation reactions, the electron-donating groups make the benzhydrol more easily oxidized by lowering its oxidation potential.

Mechanistic Studies and Reaction Intermediates

The oxidation of substituted benzhydrols, including this compound, has been the subject of mechanistic investigations. sigmaaldrich.com These studies often involve kinetic analysis to understand the effect of substituents on the reaction rate. The oxidation typically proceeds through a mechanism involving the transfer of a hydride ion or a two-electron, one-proton transfer. The reaction intermediates can include radical cations, ketyl radicals, and carbocations, depending on the specific reaction conditions and the oxidant used.

In photocatalytic oxidations, the initial step is often the formation of a radical cation of the benzhydrol through single electron transfer (SET) to the excited photocatalyst. This is followed by deprotonation to give a ketyl radical. Alternatively, a hydrogen atom transfer (HAT) mechanism can directly generate the ketyl radical. This intermediate can then be further oxidized to the corresponding benzophenone. The presence of the electron-donating methoxy groups in this compound would be expected to stabilize the radical cation intermediate, thereby facilitating the initial electron transfer step.

Ketyl Radical Formation and Charge Transfer Processes

The study of this compound is intrinsically linked to its corresponding ketone, 4,4'-dimethoxybenzophenone. The photochemical excitation of 4,4'-dimethoxybenzophenone is a key process for generating the 4,4'-dimethoxybenzophenone ketyl radical (1H•), a critical intermediate in several mechanistic pathways.

Detailed investigations using nanosecond-picosecond two-color two-laser flash photolysis have elucidated the behavior of this ketyl radical in its excited state [1H•(D₁)]. When the ground-state 4,4'-dimethoxybenzophenone [1(S₀)] is present, the excited ketyl radical engages in dual intermolecular electron transfer (ELT) pathways. These processes were observed in a 2-methyltetrahydrofuran (B130290) (MTHF) solvent, leading to the formation of the bis(4-methoxyphenyl)methanol cation (1H⁺)—the cation of this compound—and the 4,4'-dimethoxybenzophenone radical anion (1•⁻) rwth-aachen.deresearchgate.net.

The two distinct electron transfer pathways are described as follows:

ELT Pathway I: This pathway involves a two-photon ionization of the ketyl radical (1H•). The radical absorbs two photons, leading to the ejection of an electron into the solvent. This solvated electron is subsequently captured by a ground-state 4,4'-dimethoxybenzophenone molecule [1(S₀)] to produce the radical anion (1•⁻) rwth-aachen.deresearchgate.net.

ELT Pathway II: This pathway is a self-quenching-like electron transfer. The excited ketyl radical [1H•(D₁)] directly transfers an electron to a ground-state 4,4'-dimethoxybenzophenone molecule [1(S₀)]. This direct transfer results in the simultaneous formation of the bis(4-methoxyphenyl)methanol cation (1H⁺) and the radical anion (1•⁻) rwth-aachen.deresearchgate.net.

The rate of the self-quenching electron transfer process (Pathway II) was determined through fluorescence quenching experiments of the excited ketyl radical. The findings are summarized in the table below.

| Parameter | Value | Solvent | Reference |

| ELT Rate Constant (kELT) | 1.0 x 10¹⁰ M⁻¹ s⁻¹ | MTHF | rwth-aachen.de |

This experimentally determined rate constant is remarkably close to the diffusion-controlled limit in MTHF, indicating a highly efficient charge transfer process. The mechanism of this self-quenching-like electron transfer has been further analyzed and discussed in the context of Marcus's electron transfer theory rwth-aachen.de.

Proton Transfer Mechanisms in Photochemical Reactions

The transfer of protons is a fundamental step in many photochemical reactions. In the context of alcohols, photochemical excitation can significantly alter the acidity of the hydroxyl group, facilitating proton transfer to a suitable acceptor. These processes can occur intramolecularly (Excited-State Intramolecular Proton Transfer, ESIPT) or intermolecularly to solvent molecules or other species nih.govnih.gov.

For diaryl-substituted compounds, photochemical reactions can proceed through various mechanisms, including proton transfer processes that are initiated by photoexcitation rwth-aachen.deresearchgate.net. In the case of alcohols reacting with diazoalkanes under photochemical conditions, for instance, the alcohol's participation via hydrogen bonding is crucial for the reaction's selectivity and outcome. Theoretical and experimental studies suggest that such O-H functionalization reactions proceed through a key hydrogen-bonded singlet carbene intermediate, which then undergoes a protonation-addition mechanism rwth-aachen.de. This highlights the central role of proton transfer from the alcohol in photochemically-driven reactions rwth-aachen.de.

While these general principles are well-established for alcohols in photochemical settings, specific mechanistic studies detailing the proton transfer pathways directly from the hydroxyl group of this compound upon photoexcitation are not extensively detailed in the surveyed scientific literature. The focus of existing research has been more centered on the charge transfer processes involving the ketyl radical of its parent ketone, as described in the previous section.

Advanced Spectroscopic and Computational Characterization of 4,4 Dimethoxybenzhydrol and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are instrumental in the study of 4,4'-Dimethoxybenzhydrol.

¹H NMR for Conversion and Selectivity Determination

¹H NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, allowing for the determination of reactant conversion and product selectivity without the need for sample separation. In the case of the oxidation of this compound to its corresponding ketone, 4,4'-dimethoxybenzophenone (B177193), the progress of the reaction can be followed by observing the changes in the proton signals of the reactant and product.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its different protons. The methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet, while the aromatic protons show a characteristic splitting pattern. The benzylic proton (-CHOH) is also readily identifiable.

A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following key chemical shifts:

Aromatic protons: Signals in the aromatic region.

Benzylic proton (-CHOH): A distinct signal for the proton attached to the carbon bearing the hydroxyl group.

Methoxy protons (-OCH₃): A sharp singlet for the six protons of the two methoxy groups.

Hydroxyl proton (-OH): A signal that can vary in position depending on concentration and solvent.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic | ~7.25 | d | 4H |

| Aromatic | ~6.84 | d | 4H |

| Benzylic | ~5.72 | s | 1H |

| Methoxy | ~3.77 | s | 6H |

| Hydroxyl | ~2.34 | s | 1H |

During the oxidation to 4,4'-dimethoxybenzophenone, the signal for the benzylic proton of the starting material will decrease in intensity, while new signals corresponding to the aromatic protons of the ketone product will appear. The conversion can be calculated by comparing the integration of a characteristic signal of the reactant with that of the product. Selectivity can be determined by identifying and quantifying the signals of any side products formed during the reaction.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a detailed analysis of the molecular structure.

The key signals in the ¹³C NMR spectrum of this compound include those for the methoxy carbons, the aromatic carbons, and the benzylic carbon. The chemical shifts of the aromatic carbons can further distinguish between the substituted and unsubstituted positions on the benzene (B151609) rings.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | ~158.5 |

| C-C (Aromatic, quaternary) | ~136.5 |

| C-H (Aromatic) | ~128.0 |

| C-H (Aromatic) | ~113.5 |

| C-OH (Benzylic) | ~75.0 |

| C-OCH₃ (Methoxy) | ~55.0 |

Upon transformation of this compound, for instance, through oxidation to 4,4'-dimethoxybenzophenone, significant changes in the ¹³C NMR spectrum are observed. Most notably, the signal corresponding to the benzylic carbon (C-OH) at approximately 75.0 ppm is replaced by a signal for a carbonyl carbon (C=O) at a much lower field, typically around 195.0 ppm. This clear distinction allows for unambiguous confirmation of the transformation of the alcohol to the ketone.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying and quantifying compounds, as well as for elucidating their structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound and its transformation products.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern provides a molecular fingerprint that can be used for identification.

Interactive Data Table: Key Fragment Ions in the EI-MS of this compound

| m/z | Relative Intensity | Possible Fragment |

| 244 | Moderate | [M]⁺ |

| 227 | High | [M - OH]⁺ |

| 135 | Base Peak | [(CH₃OC₆H₄)CH]⁺ |

For quantitative analysis, specific ions from the mass spectrum of the target analyte and an internal standard are monitored. By creating a calibration curve, the concentration of the product, such as 4,4'-dimethoxybenzophenone, can be accurately determined in the reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. It is particularly useful for analyzing complex mixtures that may be generated during the synthesis or transformation of this compound.

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). The separated components are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques often result in the formation of protonated molecules ([M+H]⁺) or other adducts, providing molecular weight information.

LC-MS is instrumental in identifying impurities and byproducts in the synthesis of this compound. By analyzing the mass spectra of the various peaks in the chromatogram, it is possible to deduce the structures of these minor components, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions for improved purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic rings. The presence of the methoxy groups, which are electron-donating, can influence the position and intensity of these absorption bands.

While a specific, publicly available UV-Vis spectrum with molar absorptivity values for this compound is not readily found in the searched literature, general principles suggest that the absorption maxima (λmax) would be sensitive to the solvent environment. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands.

The photophysical properties of this compound, such as its fluorescence quantum yield and lifetime, are also of interest. Upon absorption of light, the molecule can return to the ground state through radiative (fluorescence) or non-radiative pathways. The efficiency of these processes is dependent on the molecular structure and the surrounding environment. The study of these properties can provide a deeper understanding of the excited state behavior of this and related benzhydrol derivatives.

Absorption Characteristics and Extinction Coefficients

Triplet Quantum Yields and Intersystem Crossing Efficiency (for related benzophenones)

The photophysical properties of benzophenones, the oxidation products of benzhydrols, are characterized by the efficiency of intersystem crossing (ISC) from the singlet excited state to the triplet state. This process is critical in photosensitized reactions. For 4-methoxybenzophenone (B1664615) in acetonitrile (B52724), laser flash photolysis studies have determined a high intersystem crossing quantum yield of 0.89. researchgate.net This indicates that upon photoexcitation, 89% of the singlet excited state molecules are converted to the triplet state. The resulting triplet state has a lifetime (τ) of 11 μs. researchgate.net The efficiency of ISC is a key parameter in predicting the photochemical reactivity of these compounds.

| Photophysical Property | Value | Conditions |

| Triplet-Triplet λmax | 450 nm | 4-methoxybenzophenone in aqueous solution researchgate.net |

| Molar Absorption Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | At 440 nm for a related compound researchgate.net |

| Intersystem Crossing Quantum Yield (Φ_isc) | 0.89 | 4-methoxybenzophenone in acetonitrile researchgate.net |

| Triplet Lifetime (τ) | 11 μs | 4-methoxybenzophenone in acetonitrile researchgate.net |

| Triplet Energy (ET) | ~275 kJ mol⁻¹ | 4-methoxybenzophenone in water researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.govvscht.cz The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific structural features. nist.gov The analysis of its spectrum reveals key vibrational modes.

A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The asymmetric and symmetric stretching of the C-O-C bond in the methoxy groups gives rise to strong absorptions, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The C-O stretching of the alcohol group also appears in the fingerprint region. Furthermore, C=C stretching vibrations within the aromatic rings produce bands in the 1600-1450 cm⁻¹ range. vscht.cz

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3600-3200 | Alcohol (O-H) | Stretching |

| ~3100-3000 | Aromatic (C-H) | Stretching vscht.cz |

| ~2950-2850 | Methoxy (C-H) | Stretching |

| ~1600-1450 | Aromatic (C=C) | Ring Stretching vscht.cz |

| ~1250 | Aryl Ether (C-O-C) | Asymmetric Stretching |

| ~1170 | Alcohol (C-O) | Stretching |

| ~1030 | Aryl Ether (C-O-C) | Symmetric Stretching |

Electrochemical Techniques for Redox Characterization

Electrochemical methods are employed to investigate the redox properties of this compound and its corresponding ketone, providing data on reduction potentials and reaction kinetics.

Cyclic Voltammetry (CV) for Reduction Potentials and Diffusion Control

Cyclic voltammetry is a powerful tool for studying the reduction and oxidation processes of chemical species. caltech.edu For benzophenone (B1666685) derivatives, CV reveals the potentials at which electron transfer occurs. The reduction of 4,4'-dimethoxybenzophenone, the oxidized form of this compound, involves a one-electron transfer to form a stable radical anion ([benzophenone•]⁻). uit.no Studies on various substituted benzophenones show that the reduction potential is influenced by the nature of the substituents on the aromatic rings. uit.no

The process is typically diffusion-controlled, meaning the rate of the reaction at the electrode surface is limited by the diffusion of the analyte from the bulk solution. rsc.orgumb.edu This is confirmed by observing a linear relationship between the peak current (ipc) and the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation. rsc.org

| Compound | Epc (V) vs. Fc+/Fc |

| 4,4'-Dimethoxybenzophenone | -2.41 |

| 4-Methoxybenzophenone | -2.33 |

| Benzophenone (unsubstituted) | -2.28 |

| Data derived from studies on substituted benzophenones. uit.no |

Direct Current (DC) Polarography and Millicoulometry for Kinetic Parameters

While modern studies often favor cyclic voltammetry, classical techniques like DC polarography and millicoulometry have been historically used to determine the number of electrons transferred in a redox process and to elucidate reaction kinetics. DC polarography measures the limiting current as a function of applied potential, which can be used to determine diffusion coefficients and concentration. Millicoulometry involves the complete electrolysis of a sample to precisely measure the total charge passed, allowing for the accurate determination of the number of electrons (n) involved in the electrochemical reaction. For benzophenone systems, these techniques would confirm that the initial reduction is a one-electron process.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. sci-hub.runih.govtaylorfrancis.com In the context of this compound and its transformation products, ESR is invaluable for studying radical intermediates formed during photochemical or electrochemical reactions.

For example, during the photoreduction of 4,4'-dimethoxybenzophenone in a hydrogen-donating solvent like 2-propanol, a ketyl radical is formed. nih.gov Time-resolved EPR (TREPR) experiments can detect these short-lived radical species. nih.gov The resulting ESR spectrum's g-factor and hyperfine splitting pattern provide detailed information about the electronic structure and the distribution of the unpaired electron within the radical, confirming its identity. sci-hub.rutaylorfrancis.com The study of these radical intermediates is crucial for understanding reaction mechanisms, such as those involving hydrogen abstraction by the excited triplet state of the benzophenone. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions and molecular behavior at an atomic level. For this compound and its transformation products, theoretical studies offer insights into reaction mechanisms, thermodynamic feasibility, and interactions with solvents, complementing experimental findings.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. coe.edu It is widely applied in organic chemistry to map out potential energy surfaces for reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates. coe.eduresearchgate.net

For benzhydrol derivatives, a key area of mechanistic investigation is nucleophilic substitution at the central carbon atom. These reactions can proceed through a concerted (SN2) or a stepwise (SN1) mechanism. The SN1 pathway involves the formation of a carbocation intermediate. The stability of this carbocation is a determining factor for the reaction rate. oregonstate.edu

In the case of this compound, the two methoxy groups are strong electron-donating groups. Their presence is expected to significantly stabilize the benzhydryl carbocation intermediate through resonance. DFT calculations can be employed to model this stabilization effect. By calculating the energies of the reactant, the carbocation intermediate, transition states, and the final product, a reaction energy profile can be constructed. researchgate.net This profile allows chemists to:

Determine the activation energy barriers for different potential pathways (e.g., SN1 vs. SN2). nih.govrsc.org

Confirm that the SN1 mechanism is energetically favored due to the stability of the resonance-stabilized carbocation.

Analyze the geometry and electronic properties of the transition state leading to the carbocation. researchgate.net

While specific DFT studies exclusively on this compound's reaction mechanisms are not detailed in the surveyed literature, the principles are well-established. Such computational studies would provide a molecular-level understanding that corroborates experimental observations, such as kinetic data from solvolysis reactions of related substituted benzhydrols.

Thermodynamic Calculations (e.g., Rehm-Weller Equation)

Thermodynamic calculations are essential for determining the feasibility and energy changes associated with a chemical reaction. Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and equilibrium position of a reaction.

For instance, in the oxidation of benzhydrols to benzophenones, kinetic studies at different temperatures allow for the experimental determination of activation parameters. orientjchem.org A study on the oxidation of the parent compound, benzhydrol, yielded specific thermodynamic values that govern the reaction's progress. orientjchem.org

| Parameter | Value | Unit |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 49.8 | kJ mol-1 |

| ΔS‡ (Entropy of Activation) | -101.3 | J K-1 mol-1 |

| ΔG‡ (Gibbs Free Energy of Activation) | 80.5 | kJ mol-1 |

A specific tool used in photochemistry is the Rehm-Weller equation , which calculates the Gibbs free energy change (ΔG) for a photoinduced electron transfer (PET) reaction. edinst.comechemi.com It relates the free energy change to the oxidation and reduction potentials of the electron donor and acceptor, and the excited state energy of the photosensitizer. edinst.commiami.edu

The Rehm-Weller equation is given by: ΔG = E(D⁺/D) - E(A/A⁻) - E₀₀ - e²/εd edinst.com

Where:

E(D⁺/D) is the oxidation potential of the donor.

E(A/A⁻) is the reduction potential of the acceptor.

E₀₀ is the excited state energy of the photosensitizer.

The final term accounts for the coulombic interaction between the newly formed ions in a solvent with dielectric constant ε at a distance d . edinst.com

While direct applications of the Rehm-Weller equation to this compound were not found, this equation would be the theoretical tool of choice to evaluate the thermodynamic feasibility of its involvement in photoinduced electron transfer processes, either as an electron donor or acceptor. aip.orgresearchgate.net

Modeling of Dissolution Behavior (e.g., KAT-LSER Model for related compounds)

Understanding the dissolution of a compound is critical for applications ranging from reaction engineering to pharmacology. The Kamlet-Taft Linear Solvation Energy Relationship (KAT-LSER) model is a powerful tool used to correlate and predict solubility based on the specific solute-solvent interactions. researchgate.netacs.org

The general form of the KAT-LSER equation is: log(S) = c₀ + c₁α + c₂β + c₃π + c₄δ²*

Where S is the mole fraction solubility, and the coefficients (c) represent the sensitivity of the solubility to the following solvent parameters:

| Parameter | Description | Type of Interaction |

|---|---|---|

| α | Hydrogen-bond donating acidity | Solute-solvent |

| β | Hydrogen-bond accepting basicity | Solute-solvent |

| π*** | Dipolarity / Polarizability | Solute-solvent (non-specific) |

| δ²** | Hildebrand solubility parameter squared (cohesive energy density) | Solvent-solvent (cavity formation) |

Studies on related aromatic compounds show that these parameters effectively model solubility behavior in various solvents. acs.orgresearchgate.net For 4,4'-Dimethoxybenzophenone, it was found that the dipolarity/polarizability (π*) and the solvent's cohesive energy density (related to δ²) play prominent roles in its dissolution behavior. This indicates that both the electrostatic interactions between the solute and solvent and the energy required to create a cavity in the solvent for the solute molecule are key determinants of its solubility. Given the structural similarity, it is highly probable that these same factors are the primary drivers for the dissolution of this compound.

Applications of 4,4 Dimethoxybenzhydrol in Specialized Organic Synthesis and Research

Peptide Synthesis Applications

4,4'-Dimethoxybenzhydrol serves as the precursor to the 4,4'-Dimethoxybenzhydryl (Mbh) protecting group, which has been utilized in solid-phase peptide synthesis (SPPS). This group is particularly applied to the side chains of specific amino acid residues to prevent undesirable reactions during the synthesis process.

N-Protection of Amides

In the context of peptide synthesis, protecting groups are essential to prevent side reactions at the reactive side chains of amino acid residues. The amide-containing amino acids, asparagine (Asn) and glutamine (Gln), can present challenges such as dehydration to nitriles or side chain aggregation. To mitigate these issues, their side chain amide groups are often protected.

The 4,4'-Dimethoxybenzhydryl (Mbh) group, derived from this compound, is one such protecting group employed for the N-protection of the side chain amides of asparagine and glutamine. This protection strategy aims to enhance the solubility of the protected amino acid derivatives and prevent side reactions. However, the use of the Mbh group has been associated with challenges, including poor yields and the necessity for relatively harsh cleavage conditions to remove the group after peptide assembly is complete.

Protection of Glutamine and Asparagine Residues

The primary application of the 4,4'-Dimethoxybenzhydryl (Mbh) group in peptide synthesis is the side-chain protection of glutamine (Gln) and asparagine (Asn) residues. The unprotected side chains of these amino acids can lead to aggregation and reduced solubility, complicating the synthesis of long peptides. The Mbh group helps to circumvent these issues.

Despite its utility, the Mbh group is known for being relatively stable to acid. Its complete removal often requires extended treatment with strong acids, such as trifluoroacetic acid (TFA), which can be a drawback in the synthesis of sensitive peptides. For peptides containing multiple residues protected with Mbh, longer deprotection times are necessary. The selection of the cleavage cocktail and the duration of the cleavage step are critical for the successful deprotection of Mbh-protected residues without degrading the peptide.

| Protecting Group | Protected Residues | Typical Cleavage Conditions | Required Cleavage Time | Scavengers |

| Mbh (4,4'-Dimethoxybenzhydryl) | Asparagine (Asn), Glutamine (Gln) | High concentration of Trifluoroacetic Acid (TFA) (e.g., 95%) | 4 hours or more, especially with multiple Mbh groups | Water, Triisopropylsilane (TIS), Phenol |

| Mbh (4,4'-Dimethoxybenzhydryl) | Asparagine (Asn), Glutamine (Gln) | 1 M HBF4 in TFA | 30-60 minutes at 4°C for cleavage from Wang and Rink Amide resins | Thioanisole may be used |

Role as a Synthetic Intermediate and Building Block

This compound's structure, featuring two activated benzene (B151609) rings connected by a hydroxyl-bearing carbon, makes it a potential precursor for the synthesis of more complex molecules.

Precursor for Pharmaceuticals and Dyes

Benzhydrols, the class of compounds to which this compound belongs, are known intermediates in the synthesis of various molecules, including dyes. Specifically, they can serve as precursors to triphenylmethane (B1682552) dyes. sci-hub.st The general synthesis route involves the oxidation of a diphenylmethane (B89790) derivative to the corresponding benzhydrol, which is then condensed with arylamines. sci-hub.st The resulting leuco base is oxidized to form the final dye. sci-hub.st Given its structure, this compound is a potential starting material for the synthesis of triphenylmethane dyes with methoxy (B1213986) substituents. These dyes have applications in textiles, inks, and as pigments. sci-hub.st

In the pharmaceutical field, the diphenylmethanol (B121723) scaffold is present in various bioactive molecules. While direct synthesis of specific pharmaceuticals starting from this compound is not extensively documented in readily available literature, its functional groups offer pathways for elaboration into more complex structures with potential biological activity.

Intermediate in Complex Natural Product Synthesis (e.g., Glucosepane (B12743330) Derivatives)

While the provided outline suggests a role for this compound as an intermediate in the synthesis of complex natural products like glucosepane derivatives, a review of the available scientific literature on the total synthesis of glucosepane does not indicate the use of this specific compound as a precursor or intermediate.

Advanced Reaction Methodologies

This compound has been utilized as a substrate in studies investigating advanced reaction methodologies, particularly in the field of chemical kinetics and oxidation mechanisms. These studies provide fundamental insights into reaction pathways and the influence of molecular structure on reactivity.

One area of research has been the oxidation of benzhydrols to their corresponding benzophenones. This compound, as a substituted benzhydrol, serves as a model substrate to explore the kinetics and mechanisms of these oxidation reactions. For instance, its oxidation has been studied using various oxidizing agents. google.comresearchgate.net Such research helps in understanding the electronic effects of substituents on the reaction rate and in elucidating the nature of the transition state. researchgate.net

| Reaction Type | Oxidizing Agent | Key Findings |

| Oxidation | N-bromosuccinimide in the presence of Hg(OAc)2 | Study of kinetics and mechanism of oxidation of substituted benzhydrols. google.com |

| Oxidation | 4-Methyl Pyridinium Di Chromate (4-MPDC) | Investigation of reaction kinetics, with the product being the corresponding benzophenone (B1666685). researchgate.net |

| Oxidation | Permanganate (B83412) under Phase Transfer Catalysis | Kinetic studies on the oxidation to benzophenone, examining the effects of solvents and substituents. |

| N-Alkylation | Catalyzed by H2SO4 in acetic acid | Causes N-alkylation of amides, lactams, carbamates, ureas, and anilines. |

Microflow Reactor Systems in Photochemical Synthesis

Photochemical reactions initiated by light offer unique synthetic pathways that are often inaccessible through traditional thermal methods. Microflow reactors, with their narrow channel dimensions, provide significant advantages for photochemistry by ensuring uniform light penetration, precise control over residence time, and superior heat dissipation. This leads to higher yields, improved selectivity, and enhanced safety compared to conventional batch reactors. tue.nl

While the scientific literature prominently features the related compound, 4,4'-dimethoxybenzophenone (B177193), as a photosensitizer in microflow systems for reactions like photodecarboxylations beilstein-journals.orgbeilstein-journals.org, specific studies detailing the use of this compound as a primary substrate in these systems are not extensively documented. However, such systems are ideally suited for reactions where it could be a reactant or product, for instance, in the precise photochemical oxidation to its corresponding benzophenone or the photoreduction of the benzophenone to the benzhydrol.

A key advantage of continuous flow chemistry is the streamlined approach to process optimization and scale-up. nih.gov Unlike batch processes where scaling up often introduces new challenges in mass and heat transfer, flow reactors can be scaled more predictably. ucd.ieresearchgate.net Optimization involves systematically varying parameters to find the ideal conditions for product yield and purity.

Common strategies for scaling up photochemical reactions in flow reactors include:

Numbering-up: Running multiple microreactors in parallel to increase total output without changing the optimized reaction conditions.

Sizing-up: Increasing the dimensions (length or diameter) of the reactor tube or channel. This may require re-optimization of light intensity to ensure adequate photon penetration. ucd.ie

Time: Extending the operational run time of the continuous system to produce larger quantities of the target molecule.

The table below outlines key parameters that are typically adjusted during the optimization of a photochemical process in a microflow system.

| Parameter | Description | Rationale for Optimization |

| Flow Rate | The rate at which the reaction mixture is pumped through the reactor. | Determines the residence time (the duration of light exposure). Shorter times can prevent product degradation, while longer times can increase conversion. |

| Light Wavelength | The specific wavelength of light used to irradiate the reaction mixture. | Must match the absorption spectrum of the reactant or photosensitizer to efficiently initiate the desired chemical transformation. |

| Light Intensity | The power of the light source per unit area. | Affects the rate of the photochemical reaction. Higher intensity can increase throughput but may also lead to side reactions or degradation. |

| Reactant Concentration | The concentration of the starting materials in the solvent. | Influences reaction kinetics and can impact light penetration through the solution (the Beer-Lambert law). ucd.ie |

| Temperature | The temperature of the reactor. | While the primary energy input is light, temperature can still influence the rates of secondary thermal reactions and product stability. |

| Solvent | The liquid medium in which the reaction is conducted. | Affects the solubility of reactants and the stability of intermediates and products. |

Continuous flow technology is exceptionally well-suited for the rapid synthesis of chemical libraries—collections of structurally related compounds. nih.gov By systematically changing starting materials fed into the reactor, a diverse range of analogs can be produced quickly and efficiently without needing to clean and reconfigure the apparatus between each reaction. nih.govnih.gov This approach is highly valuable in drug discovery and materials science for screening structure-activity relationships.

A flow setup for library synthesis could potentially use this compound as a core scaffold. By reacting it with a series of different reagents in a continuous manner, a library of derivative compounds could be generated for biological screening. The automated and modular nature of flow systems facilitates this process, significantly accelerating research and development. nih.gov

Integration of Microfluidic Systems for Versatile Photochemical Conversions

Modern synthetic chemistry is moving towards the integration of multiple reaction and purification steps into a single, continuous sequence, often referred to as "telescoped synthesis". researchgate.net Microfluidic systems are at the forefront of this evolution, allowing for the combination of photochemical conversions with other transformations (such as acid/base reactions, extractions, or crystallizations) in an uninterrupted flow. mdpi.com

The benefits of such integrated systems include:

Reduced Manual Handling: Automation minimizes the need for manual intervention, improving reproducibility and safety.

Minimized Waste: Solvent usage is often drastically reduced compared to multi-step batch processes that require workup and purification of intermediates.

Access to Unstable Intermediates: Intermediates that are too unstable to be isolated in a batch process can be generated and immediately consumed in a subsequent step in the flow system.

While specific examples detailing this compound in a fully integrated photochemical system are not prevalent, the technology provides a powerful platform for its potential multi-step transformations into more complex molecules.

Reference Material and Analytical Standard Applications

The utility of a chemical compound as a reference material or analytical standard is predicated on its availability in a stable, highly pure form. This compound is commercially available from various suppliers in high purity grades, often exceeding 98% or 99%. fishersci.comsigmaaldrich.comtcichemicals.com This, combined with well-characterized physical and spectral properties, makes it suitable for use in analytical applications. The National Institute of Standards and Technology (NIST) Chemistry WebBook, for instance, provides reference infrared and mass spectra for this compound, which can be used for identification purposes. nist.govnist.gov

| Property | Significance for Use as an Analytical Standard |

| High Purity (e.g., >98%) | Ensures that analytical measurements are accurate and not skewed by the presence of impurities. Essential for quantitative analysis. |

| Crystalline Solid at Room Temp. | Stable, easy to handle, and can be accurately weighed to prepare standard solutions of known concentration. |